N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide
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Overview
Description
N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide: is a synthetic organic compound characterized by its complex structure, which includes hydroxyethoxy, p-tolyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps:
Formation of the Hydroxyethoxy Intermediate: The initial step involves the reaction of ethylene glycol with an appropriate halogenated precursor to form the 2-(2-hydroxyethoxy) intermediate.
Introduction of the p-Tolyl Group: This intermediate is then reacted with a p-tolyl halide under basic conditions to introduce the p-tolyl group.
Coupling with Pyridin-3-yl Group: The resulting compound is then coupled with a pyridin-3-yl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Oxalamide: Finally, the oxalamide linkage is formed by reacting the intermediate with oxalyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays. Its ability to interact with biological macromolecules makes it a valuable tool in understanding cellular processes.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxyethoxy and pyridinyl groups could facilitate binding to active sites, while the p-tolyl group might enhance hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide
- N1-(2-(2-hydroxyethoxy)ethyl)-N2-(pyridin-3-yl)oxalamide
- N1-(2-(2-hydroxyethoxy)-2-phenylethyl)-N2-(pyridin-3-yl)oxalamide
Uniqueness
N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(pyridin-3-yl)oxalamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-13-4-6-14(7-5-13)16(25-10-9-22)12-20-17(23)18(24)21-15-3-2-8-19-11-15/h2-8,11,16,22H,9-10,12H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFHORZQAWFWQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CN=CC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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